molecular formula C16H24N2O2 B3852478 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B3852478
M. Wt: 276.37 g/mol
InChI Key: INRGCHAWRRJHCR-UHFFFAOYSA-N
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Description

1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected to yield the final compound .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic effects, particularly as a ligand for alpha1-adrenergic receptors . This makes it a potential candidate for the treatment of conditions such as cardiac hypertrophy, congestive heart failure, and hypertension . In industry, it is used in the development of new drugs and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a key role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity and exert its therapeutic effects.

Comparison with Similar Compounds

1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as trazodone, naftopidil, and urapidil . These compounds also interact with alpha1-adrenergic receptors but may have different affinities and pharmacokinetic profiles. The unique structure of this compound gives it distinct properties that can be advantageous in certain therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-13(2)16(20-4)6-5-15(12)11-17-7-9-18(10-8-17)14(3)19/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRGCHAWRRJHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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